molecular formula C15H17F3N2O2 B2843425 (E)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one CAS No. 1421586-82-4

(E)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one

Cat. No.: B2843425
CAS No.: 1421586-82-4
M. Wt: 314.308
InChI Key: CRIXQFWYJUOQMY-NSCUHMNNSA-N
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Description

(E)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry and material science. The compound features a piperidine ring, a pyridine ring with a trifluoromethyl group, and an enone moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Ring: The pyridine ring with a trifluoromethyl group is introduced via a nucleophilic substitution reaction.

    Coupling Reaction: The piperidine and pyridine rings are coupled using a suitable linker, often involving a palladium-catalyzed cross-coupling reaction.

    Formation of the Enone Moiety: The final step involves the formation of the enone moiety through an aldol condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form saturated derivatives, such as converting the enone to an alcohol.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated alcohols or alkanes.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(E)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (E)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the enone moiety can participate in covalent interactions with target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-(Pyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.

    (E)-1-(4-((5-Methyl)pyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one: The methyl group instead of trifluoromethyl alters its reactivity and interaction with biological targets.

Uniqueness

The presence of the trifluoromethyl group in (E)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one imparts unique electronic properties, enhancing its stability and binding interactions. This makes it distinct from other similar compounds and potentially more effective in its applications.

Properties

IUPAC Name

(E)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O2/c1-2-3-14(21)20-8-6-12(7-9-20)22-13-5-4-11(10-19-13)15(16,17)18/h2-5,10,12H,6-9H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIXQFWYJUOQMY-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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